molecular formula C11H13N3O5S2 B12193623 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide

Cat. No.: B12193623
M. Wt: 331.4 g/mol
InChI Key: KYKYCTHTQLYFIM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both sulfonamide and oxazole groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its sulfonamide group, which is known for antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring may also interact with various biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Oxazole: A basic structure that forms the core of many biologically active compounds.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide is unique due to the combination of the oxazole and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13N3O5S2

Molecular Weight

331.4 g/mol

IUPAC Name

3,5-dimethyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H13N3O5S2/c1-7-11(8(2)19-13-7)21(17,18)14-9-3-5-10(6-4-9)20(12,15)16/h3-6,14H,1-2H3,(H2,12,15,16)

InChI Key

KYKYCTHTQLYFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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